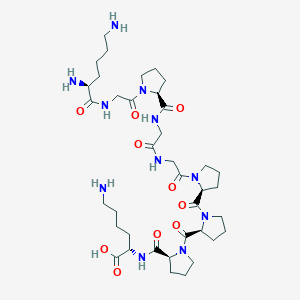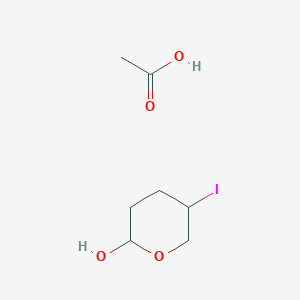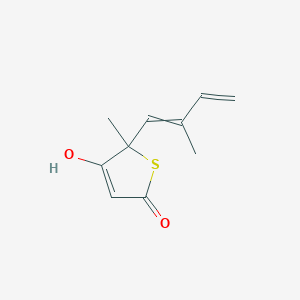
L-Lysylglycyl-L-prolylglycylglycyl-L-prolyl-L-prolyl-L-prolyl-L-lysine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Lysylglycyl-L-prolylglycylglycyl-L-prolyl-L-prolyl-L-prolyl-L-lysine is a synthetic peptide composed of multiple amino acids, including lysine, glycine, and proline
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysylglycyl-L-prolylglycylglycyl-L-prolyl-L-prolyl-L-prolyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protective groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA and scavengers.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system (e.g., E. coli), allowing for the production of the peptide in large quantities.
Analyse Chemischer Reaktionen
Types of Reactions
L-Lysylglycyl-L-prolylglycylglycyl-L-prolyl-L-prolyl-L-prolyl-L-lysine can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or dithiothreitol.
Substitution: Substitution reactions may involve the replacement of specific amino acid residues with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: N-hydroxysuccinimide (NHS) esters in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction may result in the cleavage of such bonds.
Wissenschaftliche Forschungsanwendungen
L-Lysylglycyl-L-prolylglycylglycyl-L-prolyl-L-prolyl-L-prolyl-L-lysine has several scientific research applications:
Biochemistry: Used as a model peptide for studying protein folding and stability.
Pharmacology: Investigated for its potential therapeutic effects in neurodegenerative diseases and wound healing.
Materials Science: Utilized in the development of peptide-based hydrogels and biomaterials.
Wirkmechanismus
The mechanism of action of L-Lysylglycyl-L-prolylglycylglycyl-L-prolyl-L-prolyl-L-prolyl-L-lysine involves its interaction with specific molecular targets and pathways. For example, in neurodegenerative diseases, the peptide may modulate oxidative stress and inhibit acetylcholinesterase activity, thereby protecting neurons from damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycyl-L-prolyl-L-glutamate: Another peptide with neuroprotective properties.
L-lysylglycyl-L-lysylglycyl-L-lysylglycyl-L-lysylglycyl-L-lysylglycyl-L-glutaminyl-L-asparaginyl-L-prolyl-L-valyl-L-valyl-L-histidyl-L-phenylalanyl-L-phenylalanyl-L-tyrosyl-L-asparaginyl-L-isoleucyl-L-valyl-L-threonyl-L-prolyl-L-arginyl-L-threonyl-L-proline:
Uniqueness
L-Lysylglycyl-L-prolylglycylglycyl-L-prolyl-L-prolyl-L-prolyl-L-lysine is unique due to its specific sequence and the presence of multiple proline residues, which may confer distinct structural and functional properties.
Eigenschaften
CAS-Nummer |
618436-53-6 |
|---|---|
Molekularformel |
C38H63N11O10 |
Molekulargewicht |
834.0 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-1-[2-[[2-[[(2S)-1-[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C38H63N11O10/c39-15-3-1-9-24(41)33(53)44-23-32(52)46-17-5-11-26(46)34(54)43-21-30(50)42-22-31(51)47-18-7-13-28(47)36(56)49-20-8-14-29(49)37(57)48-19-6-12-27(48)35(55)45-25(38(58)59)10-2-4-16-40/h24-29H,1-23,39-41H2,(H,42,50)(H,43,54)(H,44,53)(H,45,55)(H,58,59)/t24-,25-,26-,27-,28-,29-/m0/s1 |
InChI-Schlüssel |
NSKSPSFERSTDJC-AQRCPPRCSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)CNC(=O)[C@H](CCCCN)N)C(=O)NCC(=O)NCC(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCCN)C(=O)O |
Kanonische SMILES |
C1CC(N(C1)C(=O)CNC(=O)C(CCCCN)N)C(=O)NCC(=O)NCC(=O)N2CCCC2C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NC(CCCCN)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Methoxymethyl)sulfanyl]-5-methyl-1H-1,2,4-triazole](/img/structure/B12584691.png)
![Acetamide, N-[(3-bromophenyl)-4-morpholinylmethyl]-](/img/structure/B12584700.png)

![Benzoicacid, 3-[[(3-chloro-4-fluorophenyl)sulfonyl]amino]-](/img/structure/B12584725.png)
![3-Bromo-7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B12584732.png)

![6-[(4S)-4-(2-methylpropyl)-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12584741.png)
![1-(Prop-1-yn-1-yl)-9-oxabicyclo[6.1.0]nonane](/img/structure/B12584749.png)


![3-(1H-Benzimidazol-6-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12584770.png)
![Urea, N-(4-hydroxy-2-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]-](/img/structure/B12584772.png)


